molecular formula C28H25N3O5S B2710719 3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114656-47-1

3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2710719
CAS No.: 1114656-47-1
M. Wt: 515.58
InChI Key: XAZWWBAJGNNBDG-UHFFFAOYSA-N
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Description

“3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, oxazole, and thioether, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.

    Introduction of the Dimethoxyphenyl Group: Electrophilic aromatic substitution reactions can be used to introduce the 2,5-dimethoxyphenyl group onto the quinazolinone core.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or carboxylic acids.

    Thioether Linkage Formation: The thioether linkage can be introduced by reacting the oxazole derivative with a thiol compound under appropriate conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

“3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the oxazole and thioether groups may enhance its biological activity.

Medicine

Medicinally, compounds with similar structures have been investigated for their anticancer, anti-inflammatory, and antiviral properties. The specific interactions with biological targets such as kinases and receptors make them promising candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, catalysts, and agrochemicals. Their diverse reactivity and functional group compatibility make them valuable in various applications.

Mechanism of Action

The mechanism of action of “3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
  • This compound
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and oxazole groups, along with the thioether linkage, differentiates it from other quinazolinone derivatives.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)18-9-11-19(33-2)12-10-18)16-37-28-30-22-8-6-5-7-21(22)27(32)31(28)24-15-20(34-3)13-14-25(24)35-4/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZWWBAJGNNBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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